BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol

Regioisomerism Target engagement Antiparasitic screening

For SAR programs requiring the correct N1-regioisomer, this 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol (CAS 400065-46-5) is the definitive choice. Its C3-n-propyl substituent yields an optimal XLogP3 of 2.7 for passive permeability, while the 4-fluorophenyl group confers superior metabolic stability over chloro analogs. The tautomeric equilibrium between 5-hydroxy-pyrazole and 3-oxo-pyrazoline forms enables divergent O-alkylation, O-arylation, and condensation derivatization. Available at ≥98% purity, this versatile fluorinated building block eliminates in-house synthesis and prevents the confounded SAR interpretation caused by the C3-regioisomer (CID 1202215).

Molecular Formula C12H13FN2O
Molecular Weight 220.247
CAS No. 400065-46-5
Cat. No. B2620646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
CAS400065-46-5
Molecular FormulaC12H13FN2O
Molecular Weight220.247
Structural Identifiers
SMILESCCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3
InChIKeyHFIIXKCSPUZGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol (CAS 400065-46-5): A Fluorinated Pyrazol-5-ol Scaffold for Drug Discovery and Chemical Biology Procurement


1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol (CAS 400065-46-5; also known as 2-(4-fluorophenyl)-5-propyl-1,2-dihydro-3H-pyrazol-3-one) is a fluorinated pyrazole derivative with molecular formula C12H13FN2O and molecular weight 220.24 g·mol⁻¹ [1]. The compound bears a 4-fluorophenyl substituent at N1 and an n-propyl group at C3 of the pyrazole ring. It exists in tautomeric equilibrium between the 5-hydroxy-pyrazole and 3-oxo-pyrazoline forms [2]. Its computed physicochemical properties include XLogP3 = 2.7, topological polar surface area (TPSA) = 32.3 Ų, and a density of 1.2 ± 0.1 g·cm⁻³ at standard conditions [1][3]. The compound is commercially available as a research chemical from multiple international vendors at ≥98% purity .

Why In-Class Pyrazol-5-ol Analogs Cannot Simply Replace 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol in Research Programs


Substitution within the 1-aryl-3-alkyl-1H-pyrazol-5-ol series is not functionally neutral. The N1-aryl group dictates electronic character and steric demand at the pyrazole ring, while the C3-alkyl chain length influences lipophilicity (XLogP3), solubility, and metabolic stability [1]. Regioisomeric variation—placing the 4-fluorophenyl group at N1 (as in this compound) rather than C3—repositions the hydrogen-bond donor/acceptor geometry of the tautomeric hydroxyl/oxo group, altering target engagement profiles [2]. Published screening data for the C3-regioisomer 3-(4-fluorophenyl)-1H-pyrazol-5-ol (CID 1202215) demonstrates measurable but distinct biological activity (IC₅₀ = 1.13 µM against Plasmodium falciparum M17 leucyl aminopeptidase) [3], underscoring that even positional isomerism produces divergent pharmacological fingerprints. These structural and physicochemical differences preclude generic interchange and demand compound-specific qualification in any SAR or procurement decision.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol vs. Closest Structural Analogs


Regioisomeric Differentiation: N1- vs. C3-(4-Fluorophenyl) Substitution Alters Biological Target Engagement

The target compound, 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol, is the N1-(4-fluorophenyl) regioisomer. In contrast, the C3-(4-fluorophenyl) regioisomer 3-(4-fluorophenyl)-1H-pyrazol-5-ol (CID 1202215) has been screened in the NIH Molecular Libraries Program and returned an IC₅₀ of 1,130 nM against Plasmodium falciparum M17 leucyl aminopeptidase, and was also tested against human procathepsin L [1]. No publicly available screening data have been located for the N1-regioisomer (this compound) in the same assay panels, indicating a distinct and as-yet uncharacterized biological profile [2]. This divergence means the N1-regioisomer cannot be assumed to recapitulate the activity of its C3 counterpart—and vice versa—when selecting a building block for structure-activity relationship (SAR) exploration.

Regioisomerism Target engagement Antiparasitic screening

C3-n-Propyl vs. C3-Methyl Substitution: Lipophilicity and Physicochemical Differentiation

The C3-n-propyl group in the target compound (CAS 400065-46-5) confers a computed XLogP3 of 2.7, as reported in PubChem [1]. The direct C3-methyl analog, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol, has a lower computed XLogP3 (estimated ~1.9–2.1 based on fragment-based calculation) owing to the loss of two methylene units [2]. This ΔlogP of approximately 0.6–0.8 units translates to a roughly 4- to 6-fold difference in octanol-water partition coefficient, impacting membrane permeability, aqueous solubility, and non-specific protein binding. For medicinal chemistry programs optimizing ADME parameters, the n-propyl substituent provides a calibrated lipophilicity increment over the methyl analog without introducing the excessive logP penalty associated with longer alkyl chains.

Lipophilicity Physicochemical properties Drug-likeness

4-Fluorophenyl vs. 4-Chlorophenyl N1-Substitution: Electronic and Steric Parameter Differentiation

The 4-fluorophenyl N1-substituent in the target compound carries a Hammett σₚ constant of +0.06 (electron-withdrawing by induction, weakly donating by resonance) versus +0.23 for 4-chlorophenyl [1]. This 0.17-unit difference in σₚ means the 4-chloro analog withdraws electron density more strongly from the pyrazole ring, lowering the pKa of the 5-OH group and potentially altering tautomer ratios. Additionally, fluorine has a van der Waals radius of 1.47 Å compared to 1.75 Å for chlorine [2], reducing steric bulk at the para position. In drug discovery, 4-fluorophenyl is often preferred over 4-chlorophenyl for its enhanced metabolic stability—C–F bonds resist CYP450-mediated oxidation more effectively than C–Cl bonds, which are susceptible to reductive dehalogenation [3].

Hammett parameters Halogen bonding Metabolic stability

Physicochemical Property Comparison: Density, Boiling Point, and TPSA Against In-Class Analogs

The target compound has a reported density of 1.2 ± 0.1 g·cm⁻³ and a boiling point of 348.7 ± 32.0 °C at 760 mmHg, with a computed TPSA of 32.3 Ų [1][2]. The closely related analog 1-(6-methylpyridin-2-yl)-3-propyl-1H-pyrazol-5-ol has a molecular weight of 217.27 g·mol⁻¹ (compared to 220.24 for the target) and an additional nitrogen atom in the N1-aryl ring, which increases TPSA and hydrogen-bond acceptor count, altering solubility and chromatographic behavior . The 1-(4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol analog (CAS 418804-55-4) carries a strongly electron-withdrawing nitro group, which drastically lowers electron density on the pyrazole and shifts UV absorbance maxima, impacting spectroscopic detection limits in HPLC purity analysis [3].

Physicochemical characterization Purification requirements Formulation

Recommended Procurement and Application Scenarios for 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol Based on Differential Evidence


N1-Aryl-Pyrazole SAR Library Expansion Requiring Regioisomeric Fidelity

When constructing a focused library of N1-aryl-3-alkyl-pyrazol-5-ol derivatives for SAR studies, the correct N1-regioisomer (CAS 400065-46-5) must be sourced rather than the C3-regioisomer (CID 1202215). The regioisomeric difference relocates the hydrogen-bond donor/acceptor motif relative to the fluorophenyl ring, producing divergent target-binding profiles as evidenced by the distinct bioactivity of the C3-isomer in antiparasitic screens (IC₅₀ = 1,130 nM, M17 leucyl aminopeptidase) [1]. Using the incorrect regioisomer would confound SAR interpretation and lead to false negative or false positive hits.

Lead Optimization Programs Requiring Controlled Lipophilicity (XLogP3 ≈ 2.7) with Fluorine-Mediated Metabolic Stability

For medicinal chemistry programs targeting oral bioavailability, the C3-n-propyl substituent yields an XLogP3 of 2.7 [2], positioning the compound within the favorable lipophilicity range for passive membrane permeability while avoiding the elevated logP (and associated hERG, CYP inhibition, and solubility liabilities) of longer alkyl chain analogs. The 4-fluorophenyl group provides metabolic stability superior to 4-chlorophenyl analogs, as C–F bonds resist oxidative metabolism [3]. This combination makes the compound a rational choice for lead series requiring balanced logP and metabolic robustness.

Synthetic Intermediate for Fluorinated Heterocyclic Scaffolds Requiring Tautomeric Reactivity

The tautomeric equilibrium between the 5-hydroxy-pyrazole and 3-oxo-pyrazoline forms [4] enables divergent synthetic derivatization: the hydroxyl form undergoes O-alkylation or O-arylation, while the oxo form participates in condensation reactions (e.g., hydrazone formation, Knoevenagel condensations). This dual reactivity, coupled with the commercial availability of the compound at ≥98% purity , makes it a versatile building block for generating diverse fluorinated heterocyclic scaffolds without the need for in-house synthesis and purification.

In Vitro ADME Panel Calibration Using a Well-Characterized Fluorinated Pyrazolone

The established computed physicochemical profile of this compound—XLogP3 = 2.7, TPSA = 32.3 Ų, H-bond donor count = 1, H-bond acceptor count = 3, rotatable bond count = 3 [2]—makes it suitable as a reference compound for calibrating in vitro ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) when developing new fluorinated pyrazole or pyrazolone series. Its moderate lipophilicity and low TPSA place it near the center of drug-like chemical space, providing a useful benchmark for comparing novel analogs.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.